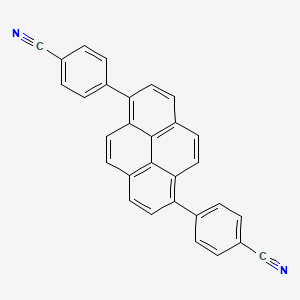
DIBENZO-p-DIOXIN, 1-NITRO-2,3,7,8-TETRACHLORO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8-Tetrachloro-1-nitrooxanthrene is a chlorinated aromatic compound with the molecular formula C12H3Cl4NO4 It is a derivative of oxanthrene, characterized by the presence of four chlorine atoms and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-tetrachloro-1-nitrooxanthrene typically involves the chlorination of oxanthrene derivatives followed by nitration. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The nitration step involves the reaction of the chlorinated oxanthrene with a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2,3,7,8-tetrachloro-1-nitrooxanthrene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination and nitration steps are optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,7,8-Tetrachloro-1-nitrooxanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 2,3,7,8-tetrachloro-1-aminooxanthrene.
Substitution: Formation of hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,7,8-Tetrachloro-1-nitrooxanthrene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated aromatics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,7,8-tetrachloro-1-nitrooxanthrene involves its interaction with cellular components, particularly enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA. The chlorine atoms can also participate in electrophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can result in changes in cellular function and potentially toxic effects.
Vergleich Mit ähnlichen Verbindungen
2,3,7,8-Tetrachloro-1-nitrooxanthrene can be compared with other chlorinated aromatic compounds such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Similar in structure and toxicity to TCDD.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A well-known environmental pollutant with significant toxicological effects.
Eigenschaften
CAS-Nummer |
62782-12-1 |
|---|---|
Molekularformel |
C12H3Cl4NO4 |
Molekulargewicht |
367.0 g/mol |
IUPAC-Name |
2,3,7,8-tetrachloro-1-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Cl4NO4/c13-4-1-7-8(2-5(4)14)21-12-9(20-7)3-6(15)10(16)11(12)17(18)19/h1-3H |
InChI-Schlüssel |
IXSTUEXABKYCLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


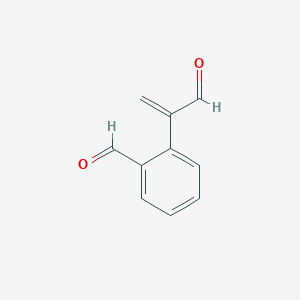
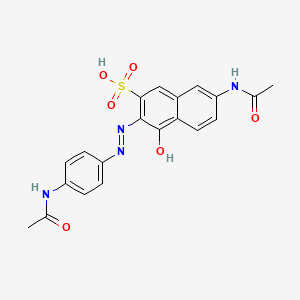
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)

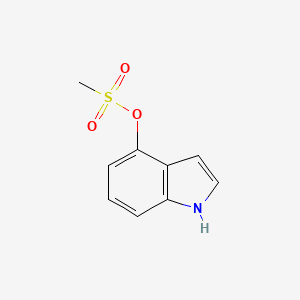

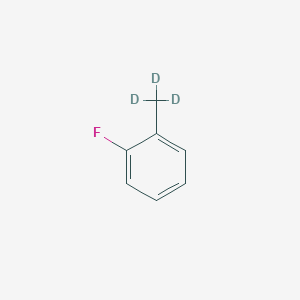
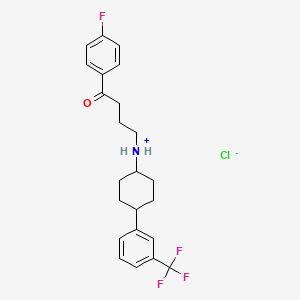
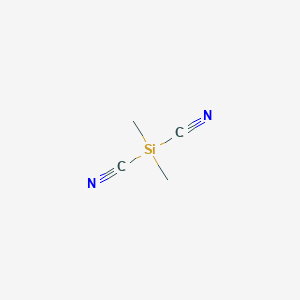
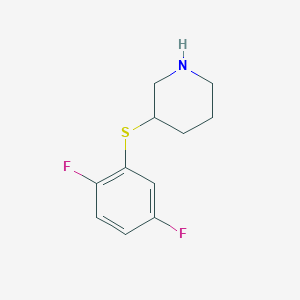
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
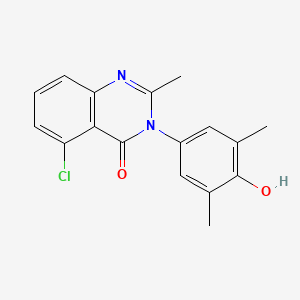
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
